molecular formula C9H14N2O2S B1199012 2-Thiomorpholinoethylacrylamide CAS No. 131374-18-0

2-Thiomorpholinoethylacrylamide

Cat. No.: B1199012
CAS No.: 131374-18-0
M. Wt: 214.29 g/mol
InChI Key: PKNWXHDRJPAPQT-UHFFFAOYSA-N
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Description

2-Thiomorpholinoethylacrylamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is characterized by the presence of a thiomorpholine ring attached to an ethylacrylamide moiety. This compound is known for its versatility in chemical reactions and its potential use in scientific research and industrial applications.

Scientific Research Applications

2-Thiomorpholinoethylacrylamide has found applications in several scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

The safety data sheet for a similar compound, Acrylamide, indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiomorpholinoethylacrylamide typically involves the reaction of thiomorpholine with ethylacrylamide under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Thiomorpholinoethylacrylamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethylacrylamide moiety, where nucleophiles such as amines or thiols can replace the existing functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in the presence of a base catalyst in organic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted ethylacrylamide derivatives

Mechanism of Action

The mechanism of action of 2-Thiomorpholinoethylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The ethylacrylamide moiety can also participate in various chemical reactions, further modulating the compound’s effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Thiomorpholinoethylacrylamide can be compared with other similar compounds, such as:

    Thiomorpholine: Shares the thiomorpholine ring but lacks the ethylacrylamide moiety, resulting in different chemical properties and reactivity.

    Ethylacrylamide: Contains the ethylacrylamide moiety but lacks the thiomorpholine ring, leading to distinct applications and mechanisms of action.

    Thiomorpholine derivatives: Various derivatives with different substituents on the thiomorpholine ring, each exhibiting unique properties and uses.

Properties

IUPAC Name

N-[2-(2-sulfanylidenemorpholin-4-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-2-8(12)10-3-4-11-5-6-13-9(14)7-11/h2H,1,3-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNWXHDRJPAPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1CCOC(=S)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157014
Record name 2-Thiomorpholinoethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131374-18-0
Record name 2-Thiomorpholinoethylacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131374180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiomorpholinoethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the pK value of 2-thiomorpholinoethylacrylamide and how does its synthesis contribute to immobilized pH gradient techniques?

A1: this compound exhibits a pK value of 6.6 []. This value is significant because it helps bridge the gap between the commercially available Immobiline buffers with pK values of 7.0 and 8.5. This is particularly important in immobilized pH gradient isoelectric focusing, where a wider range of precisely controlled pH gradients is desirable for better separation of complex protein mixtures. The synthesis of this compound, achieved by replacing an oxygen atom with a sulfur atom in the morpholino ring of a commercially available buffer, provides researchers with an additional tool to fine-tune the pH gradients in this technique [].

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